5-Isopropylpyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-3-4-8(10)9-5-7/h3-6H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAAIBINZROPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-Isopropylpyridin-2(1H)-one and its Core Analogues
The synthesis of the this compound core can be approached through various established routes, primarily involving the construction of the pyridinone ring or the functionalization of a pre-existing pyridine (B92270) or pyridinone skeleton.
General Alkylation and Functionalization Strategies for Pyridinone Formation
A common strategy for synthesizing N-substituted pyridin-2-ones involves the alkylation of a pyridinone precursor. mdpi.com This reaction can be influenced by the choice of base and alkylating agent, which can direct the reaction towards either N-alkylation or O-alkylation. mdpi.com For instance, the deprotonation of a pyridinone with a base creates an ambident nucleophile that can react with electrophiles at either the nitrogen or oxygen atom. mdpi.com
While direct alkylation of the pyridinone ring at carbon positions can be challenging, methods for C-H functionalization have been developed. For example, rhodium-catalyzed C6-selective alkylation of 2-pyridones has been achieved using alkyl carboxylic acids or anhydrides as the alkylating agents. nsf.gov This method relies on a chelation-assisted C-H activation mechanism. nsf.gov
A synthesis of 5-isopropylpyridin-2-amine, a potential precursor to this compound, involves the hydrogenation of 5-isopropenyl-pyridin-2-ylamine or 2-nitro-5-(prop-1-en-2-yl)pyridine (B1428763) using a palladium on carbon (Pd/C) catalyst. echemi.com The resulting amine could then, in principle, be converted to the corresponding pyridone.
Diverse Pyridine Ring Construction Approaches
The construction of the pyridine ring itself offers a versatile entry to substituted pyridinones. One-pot multicomponent reactions (MCRs) have emerged as powerful tools for this purpose. mdpi.com These reactions allow for the assembly of complex molecules from simple starting materials in a single step. For example, N-substituted 2-pyridone derivatives have been synthesized via a one-pot condensation under microwave irradiation, highlighting a green chemistry approach. mdpi.com
Another approach involves the ring transformation of other heterocyclic systems. For instance, 3,5-dinitro-2-pyridone can undergo a three-component ring transformation with an aldehyde and ammonium (B1175870) acetate (B1210297) to yield 3-substituted 5-nitropyridines. acs.org This method allows for the introduction of various substituents at the 3-position. acs.org
The synthesis of fully substituted pyridines has also been achieved through a domino reaction of enaminones and aldehydes, promoted by an acid catalyst like TfOH. acs.org This method involves the formation of multiple C-C and C-N bonds in a cascade process. acs.org Furthermore, the reaction of 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes, catalyzed by triethylamine, can yield functionalized furo[3,2-c]pyridin-4(5H)-one derivatives. bohrium.com
A general route to substituted pyridines involves the condensation of 1,5-dicarbonyl compounds with hydroxylamine (B1172632) hydrochloride. nih.gov The requisite 1,5-dicarbonyls can be prepared from enones through a multi-step sequence. nih.gov
Synthesis of Advanced this compound Derivatives
Building upon the core structure of this compound, more complex derivatives can be synthesized through various advanced methodologies. These include the selective introduction of substituents, the use of multicomponent reactions for scaffold elaboration, and the construction of fused heterocyclic systems.
Regioselective Introduction of Substituents on the Pyridinone Core
Achieving regioselectivity in the functionalization of the pyridinone ring is crucial for the synthesis of specific derivatives. The inherent reactivity of the pyridine ring, which is prone to nucleophilic attack at the C2 and C4 positions and electrophilic attack at the C3 position, can be exploited. nih.gov
For 2,5-substituted pyridines, regioselective lithiation can be a powerful tool. For example, the lithiation of 2-chloronicotinic acid derivatives with lithium tetramethylpiperidide (LiTMP) has been shown to proceed with high selectivity for the 4-position. mdpi.com This allows for the introduction of a substituent at a specific position. The choice of directing group and reaction conditions can significantly influence the outcome of such reactions.
A transition-metal-free method for the regiodivergent direct alkylation of pyridines has been reported, where the choice of alkyllithium activator dictates the position of alkylation (C2 or C4). acs.org This strategy offers a versatile approach to synthesizing complex pyridine derivatives. acs.org
Multicomponent Reactions for Scaffold Elaboration
Multicomponent reactions (MCRs) are highly efficient for elaborating on the pyridinone scaffold, allowing for the rapid generation of molecular diversity. frontiersin.orgtaylorfrancis.com These reactions combine three or more reactants in a single pot to form a complex product that incorporates structural elements from each starting material. preprints.org
For example, a three-component reaction of 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides has been developed to construct highly functionalized bipyrimidine derivatives. rsc.org MCRs have also been employed in the synthesis of various other heterocyclic systems fused to or substituted on a pyridine or pyridinone ring. beilstein-journals.org
Strategies for Fused Heterocyclic Systems Incorporating Pyridinone Moieties
The fusion of other heterocyclic rings onto the pyridinone core can lead to novel chemical entities with potentially interesting properties. Various strategies have been developed for the synthesis of such fused systems. sioc-journal.cn
Intramolecular radical addition to the 2-pyridone nucleus provides a route to fused systems. scielo.org.mx For instance, radical precursors synthesized by N-alkylation of 2-pyridones with α,ω-dihaloalkanes can undergo cyclization to form bicyclic structures. scielo.org.mx
The condensation of 5-aminopyrazole-4-carbaldehydes with ketones can yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org This approach demonstrates the use of functionalized pyrazoles as building blocks for fused heterocyclic systems. Transition metal-catalyzed cyclizations are also a powerful tool for constructing fused heterocycles. sioc-journal.cn
Novel Synthetic Approaches and Methodological Innovations
Recent advancements in organic synthesis have led to the development of sophisticated methods for creating and modifying pyridine and pyridinone structures. These innovations prioritize efficiency, selectivity, and the ability to construct complex molecular architectures from simple precursors.
Regiodivergent Alkylation Techniques Applied to Pyridine Systems
A significant challenge in pyridine synthesis is controlling the position of substitution (regioselectivity). chemistryviews.org A novel, transition-metal-free method addresses this by enabling the regiodivergent alkylation of pyridine rings at the C2 and C4 positions using a single alkylating agent. chemistryviews.orgnih.gov This approach utilizes 1,1-diborylalkanes as the alkyl source, with the regiochemical outcome dictated by the choice of an alkyllithium activator. nih.govacs.org
Specifically, using methyllithium (B1224462) (MeLi) as the activator predominantly directs the alkyl group to the C4 position of the pyridine ring. chemistryviews.orgacs.org Conversely, employing sec-butyllithium (B1581126) (s-BuLi) favors alkylation at the C2 position. chemistryviews.orgacs.org Mechanistic studies have revealed that the structure of the alkyllithium activator in solution is key to this control. nih.govacs.org Methyllithium exists primarily as tetrameric clusters, which promote the C4-alkylation pathway, while sec-butyllithium forms dimeric clusters that lead to C2-alkylation. nih.govacs.org This method is robust, has a broad substrate scope, and can be used for the late-stage functionalization of complex molecules. chemistryviews.orgacs.org Furthermore, it allows for the sequential introduction of two different alkyl groups onto the same pyridine ring, offering a powerful tool for creating diverse molecular structures. acs.org
Table 1: Regiodivergent Alkylation of Pyridines using 1,1-Diborylalkanes
| Target Position | Alkyllithium Activator | Activator Structure | Typical Solvent | Outcome |
|---|---|---|---|---|
| C4-Alkylation | Methyllithium (MeLi) | Tetrameric clusters | Dimethoxyethane (DME) | Major product is the C4-alkylated pyridine. chemistryviews.orgacs.org |
| C2-Alkylation | sec-Butyllithium (s-BuLi) | Dimeric clusters | Tetrahydrofuran (THF)/Toluene | Major product is the C2-alkylated pyridine. chemistryviews.orgacs.org |
Radical-Mediated Chain Reactions for Pyridine Derivatization
Radical-mediated reactions offer an alternative pathway for functionalizing pyridines, often under mild and neutral conditions. rsc.org A notable innovation is the monoalkylation of N-methoxypyridinium salts. nih.gov This method uses alkyl radicals generated from various precursors, including alkenes (through hydroboration with catecholborane), alkyl iodides, and xanthates. rsc.orgnih.gov The reaction proceeds as a radical chain process without requiring an external oxidant or the acidic conditions typically needed to activate the heterocycle. rsc.orgnih.gov
N-methoxypyridinium salts have demonstrated exceptional reactivity as radical traps. nih.gov The rate constant for the addition of a primary alkyl radical to N-methoxylepidinium was found to be greater than 10⁷ M⁻¹s⁻¹, a value more than an order of magnitude larger than for addition to a protonated lepidine. nih.gov This high reactivity allows for the efficient synthesis of unique pyridinylated compounds and has been extended to three-component reactions. nih.gov Another approach involves the photoredox alkylation of halopyridines, where single-electron reduction of the C-X bond generates a pyridyl radical that can then add to functionalized alkenes and alkynes. nih.gov This method is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov
Table 2: Radical-Mediated Alkylation of Pyridine Derivatives
| Pyridine Substrate | Radical Source | Generation Method | Key Features |
|---|---|---|---|
| N-Methoxypyridinium salts | Alkenes | Hydroboration with catecholborane | Proceeds under neutral conditions; no external oxidant needed. rsc.orgnih.gov |
| N-Methoxypyridinium salts | Alkyl Iodides | Iodine atom transfer | High rate constant for radical addition. nih.gov |
| N-Methoxypyridinium salts | Xanthates | Radical chain reaction | Applicable to complex molecule synthesis. nih.gov |
| Halopyridines | Functionalized Alkenes/Alkynes | Photoredox-mediated single-electron reduction | Mild conditions with high functional group tolerance. nih.gov |
Amide Activation Strategies for N-Substitution of Pyridinones
Directly substituting the nitrogen atom of pyridinones is a crucial transformation for creating derivatives with diverse properties. A novel strategy utilizes amides as direct alkylating agents for this purpose. rsc.orgrsc.org In this method, a secondary amide is activated with triflic anhydride (B1165640) (Tf₂O) in the presence of a pyridine derivative, such as 2-fluoropyridine (B1216828) (2-F-Py). rsc.orgrsc.org This activation prompts the alkyl group on the amide's nitrogen to migrate to the nitrogen of the 2-fluoropyridine. rsc.org
The resulting N-substituted pyridinium (B92312) salt is a key intermediate that can be converted in a one-pot procedure. rsc.orgrsc.org Subsequent hydrolysis yields the desired N-substituted 2-pyridone, while reduction (e.g., with NaBH₄) produces the corresponding N-substituted tetrahydropyridine. rsc.orgrsc.org This approach is notable for transforming the N-alkyl portion of an amide, often considered a byproduct in other reactions like dehydration to nitriles, into a valuable functional group. rsc.org The reaction is high-yielding for a variety of substrates and has been applied to the synthesis of key intermediates for bioactive molecules. rsc.orgrsc.org
Table 3: N-Substitution of Pyridinones via Amide Activation
| Activating System | Alkyl Source | Pyridine Reactant | Intermediate | Final Product (after workup) |
|---|---|---|---|---|
| Triflic Anhydride (Tf₂O) / 2-Fluoropyridine | Secondary Amide (R-NH-COR') | 2-Fluoropyridine | N-alkyl Pyridinium Salt | N-alkyl-2-pyridinone (via hydrolysis). rsc.org |
| Triflic Anhydride (Tf₂O) / 2-Fluoropyridine | Secondary Amide (R-NH-COR') | 2-Fluoropyridine | N-alkyl Pyridinium Salt | N-alkyl-tetrahydropyridine (via reduction). rsc.org |
Cyclization Reactions for Pyridin-2(1H)-one Synthesis
The construction of the core pyridin-2(1H)-one ring system is fundamental, and several innovative cyclization reactions have been developed to achieve this efficiently. One powerful method is a three-component, one-pot synthesis that combines readily available starting materials. rsc.orgrsc.org This reaction involves 1-acetyl-1-carbamoyl cyclopropanes, malononitrile (B47326), and a cyclic secondary amine (like piperidine (B6355638) or morpholine). rsc.orgrsc.org The transformation proceeds through a sequence of reactions: a tandem Knoevenagel condensation, followed by the nucleophilic ring-opening of the activated cyclopropane (B1198618), and finally, an intramolecular cyclization to furnish the fully substituted pyridin-2(1H)-one. rsc.orglnu.edu.cn
Another effective strategy is the intramolecular cyclization of β-enamino ketone amides. researchgate.net For example, N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamides and similar structures can be converted into 4,6-dimethylpyridin-2(1H)-ones when treated with a base like potassium tert-butoxide in an appropriate solvent. researchgate.net A third approach relies on enamine chemistry, where the reaction of an aliphatic enaminone with nucleophiles like malononitrile or ethyl cyanoacetate (B8463686) produces adducts that, upon reaction with aromatic amines and subsequent base-induced cyclization, yield novel pyridin-2(1H)-one derivatives. scilit.com These methods highlight the versatility of cyclization strategies in building the pyridinone core from diverse and acyclic precursors.
Table 4: Novel Cyclization Strategies for Pyridin-2(1H)-one Synthesis
| Reaction Type | Key Starting Materials | Key Reagents/Conditions | Mechanism Highlights |
|---|---|---|---|
| Three-Component One-Pot | 1-Acetyl-1-carbamoyl cyclopropane, malononitrile, secondary amine | Piperidine (acts as base and nucleophile) | Tandem Knoevenagel condensation, cyclopropane ring-opening, intramolecular cyclization. rsc.orglnu.edu.cn |
| Intramolecular Cyclization | N-(3-oxoalkenyl)acetamides / β-enamino ketone amides | Base (e.g., Potassium tert-butoxide) in THF | Base-mediated intramolecular ring closing of an acyclic precursor. researchgate.net |
| Enamine Cyclization | Aliphatic enaminone, nucleophiles (e.g., malononitrile), aromatic amines | Base | Formation of an enamine adduct followed by base-induced cyclization. scilit.com |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the connectivity and chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 5-Isopropylpyridin-2(1H)-one is anticipated to display a set of signals characteristic of its unique proton environments. The isopropyl group would be identified by a doublet for the six equivalent methyl protons and a septet for the methine proton, a result of their mutual coupling. The protons on the pyridinone ring are expected to appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns dictated by their positions relative to the carbonyl and isopropyl substituents. The broad signal for the N-H proton is also a key feature, the chemical shift of which can be influenced by solvent and concentration. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.2 | Doublet | 6H | -CH(CH ₃)₂ |
| ~2.9 | Septet | 1H | -CH (CH₃)₂ |
| ~6.2 | Doublet | 1H | H-3 |
| ~7.3 | Doublet of doublets | 1H | H-4 |
| ~7.5 | Doublet | 1H | H-6 |
| ~11-12 | Broad singlet | 1H | N-H |
Note: Data are predicted based on known values for similar structures and general chemical shift ranges.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon (C-2) is readily identified by its characteristic downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the isopropyl group will appear in the aliphatic region, while the remaining four carbons of the pyridinone ring will be observed in the olefinic/aromatic region. Predicted ¹³C NMR data from the Human Metabolome Database provides valuable insight into the expected chemical shifts. hmdb.ca
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| 165.48 | C-2 (C=O) |
| 141.52 | C-6 |
| 135.21 | C-4 |
| 128.93 | C-5 |
| 119.84 | C-3 |
| 33.72 | -C H(CH₃)₂ |
| 23.81 | -CH(C H₃)₂ |
Source: Human Metabolome Database (predicted data). hmdb.ca
For comparison, the experimental ¹³C NMR data for the isomer, 6-Isopropylpyridin-2(1H)-one, shows a similar pattern of signals, confirming the general chemical shift regions for the carbon environments. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HETCOR)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine and methyl protons of the isopropyl group. It would also show correlations between the adjacent protons on the pyridinone ring (H-3 with H-4, and H-4 with the methine proton of the isopropyl group, if any long-range coupling exists). emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): These experiments correlate directly bonded proton and carbon atoms. columbia.edulibretexts.org An HSQC spectrum would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals, for instance, the proton at H-3 to the carbon at C-3, and the methyl protons to the methyl carbons. emerypharma.com This is a powerful tool for assigning the carbons in the pyridinone ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons (those with no attached protons), such as C-2 and C-5. For example, the N-H proton would be expected to show a correlation to the C-2 and C-6 carbons, and the methyl protons of the isopropyl group would show correlations to the C-5 carbon and the isopropyl methine carbon. libretexts.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. neu.edu.tr The molecular ion peak (M+) for this compound would be expected at an m/z value corresponding to its molecular weight (151.21 g/mol ).
The fragmentation of the molecular ion can provide further structural confirmation. A common fragmentation pathway for alkyl-substituted aromatic rings is the loss of the alkyl group. whitman.edu In this case, the loss of a methyl radical (CH₃•) from the isopropyl group would lead to a significant fragment ion at m/z 136. The loss of the entire isopropyl group is also a possibility. The fragmentation of the pyridinone ring itself can also lead to characteristic fragment ions. mrcolechemistry.co.uklibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes the bonds to vibrate. libretexts.org The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is anticipated in the region of 1650-1680 cm⁻¹. dovepress.com The N-H stretching vibration of the amide group is expected to appear as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Bending vibrations for the C-H bonds and fingerprint region absorptions will also be present, providing a unique spectral signature for the compound. nist.govresearchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3200-3400 | N-H | Stretching |
| 3000-3100 | Aromatic C-H | Stretching |
| 2850-2960 | Aliphatic C-H | Stretching |
| 1650-1680 | C=O (Amide) | Stretching |
| 1550-1620 | C=C | Stretching |
Note: Data are predicted based on characteristic absorption ranges for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upi.edu The conjugated system of the pyridinone ring in this compound is expected to give rise to characteristic absorptions in the UV region. Pyridone derivatives typically exhibit π → π* transitions at shorter wavelengths and n → π* transitions at longer wavelengths. researchgate.netresearchgate.net The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is generally of lower intensity. libretexts.org The exact position of the absorption maxima (λmax) can be influenced by the solvent and the substituents on the ring. The presence of the isopropyl group is not expected to significantly alter the electronic transitions compared to the parent 2-pyridone structure.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-Isopropylpyridin-2(1H)-one |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
Following a comprehensive search of publicly available scientific literature and crystallographic databases, specific X-ray crystallography data for this compound could not be located. Research has been published on the crystal structures of closely related compounds, such as other alkyl-substituted pyridin-2-ones, which reveals common structural motifs like hydrogen-bonded dimers or helical chains in the solid state. Current time information in Bangalore, IN.znaturforsch.comwikipedia.org For instance, studies on various 3-cyano-2-pyridone derivatives have confirmed their structures and intermolecular interactions through single-crystal X-ray analysis. znaturforsch.comresearchgate.net However, without a dedicated crystallographic study of this compound, a detailed analysis of its specific solid-state structure, including precise unit cell parameters and intermolecular contacts, cannot be provided at this time.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Stability
Quantum chemical calculations are fundamental to predicting the electronic environment and thermodynamic stability of 5-Isopropylpyridin-2(1H)-one. These methods model the molecule's behavior based on the principles of quantum mechanics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. dokumen.pubresearchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, from simple organic molecules to complex materials. dokumen.pubsumitomo-chem.co.jpmdpi.com DFT calculations can determine various properties of this compound, including its optimized geometry, vibrational frequencies, and electronic properties. bhu.ac.in The choice of functional, such as B3LYP or M06, and the basis set, like 6-311G(d,p), are critical for obtaining reliable results that correlate well with experimental data. dokumen.pubbhu.ac.in
Theoretical investigations using DFT can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. bhu.ac.in Furthermore, DFT is employed to calculate energies that inform the molecule's stability and to model its infrared and NMR spectra, which can aid in experimental characterization. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For this compound, the energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its capacity to accept electrons (electrophilicity). mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in understanding intramolecular charge transfer processes and the electronic absorption properties of the molecule. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Prediction of Chemical Reactivity Descriptors
Beyond FMO analysis, DFT calculations allow for the determination of a suite of global and local reactivity descriptors that quantify the chemical behavior of this compound. mdpi.commdpi.com These descriptors are derived from the energies of the frontier orbitals and provide a more nuanced understanding of reactivity. mdpi.com
Key global reactivity descriptors include:
Electronegativity (χ): Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. beilstein-journals.orgresearchgate.net It is a measure of the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net
Nucleophilicity Index (N): A measure of the molecule's ability to act as a nucleophile. mdpi.com
Local reactivity descriptors, such as Fukui functions (f(r)), pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. mdpi.comscielo.org.mx
| Descriptor | Definition | Illustrative Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |
| Electrophilicity Index (ω) | χ²/ (2η) | 2.79 |
| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | 3.5 |
Mechanistic Studies of Chemical Reactions Involving this compound
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. sumitomo-chem.co.jprsc.org It allows for the exploration of reaction pathways and the characterization of transient species that are often difficult to observe experimentally.
Elucidation of Reaction Pathways and Transition State Geometries
By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most favorable reaction pathway. wikipedia.org This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. wikipedia.org A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. wikipedia.org
For reactions involving this compound, such as cycloadditions or substitutions, DFT calculations can be used to determine the geometries and energies of the transition states. chemrxiv.orgrsc.org This information is crucial for understanding the kinetics of the reaction, as the activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. sumitomo-chem.co.jp Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state indeed connects the reactants and products. rsc.org
Computational Analysis of Catalytic and Solvent Effects on Regioselectivity and Stereoselectivity
Many chemical reactions can yield multiple products (regioisomers or stereoisomers). Computational studies can predict and explain the observed selectivity. For reactions involving this compound, the presence of a catalyst or the choice of solvent can significantly influence the outcome. mdpi.comchemrxiv.orgweebly.com
Theoretical models can incorporate the effects of catalysts by including the catalytic species in the calculations, revealing how the catalyst interacts with the substrate to lower the activation energy of a specific pathway. nii.ac.jp Similarly, solvent effects can be modeled either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. chemrxiv.orgweebly.com These simulations can explain how the solvent stabilizes certain intermediates or transition states over others, thereby controlling the regioselectivity and stereoselectivity of the reaction. mdpi.comchemrxiv.org For instance, polar solvents might favor pathways that proceed through more polar transition states. chemrxiv.org
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are indispensable computational techniques for predicting the binding of a small molecule (ligand) to the active site of a biological target, typically a protein. frontiersin.orgeasychair.org These methods are instrumental in understanding the potential mechanisms of action for compounds like this compound and its derivatives. Docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. plos.org The quality of this "fit" is often evaluated using a scoring function that estimates the binding affinity. plos.org
In the context of drug discovery, these simulations can elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. frontiersin.orgplos.org For instance, studies on various heterocyclic compounds, including those with a pyridinone core, have successfully used molecular docking to identify crucial binding features and to correlate predicted binding energies with experimental biological activity. nih.govbiointerfaceresearch.com This approach allows for the rational design of more potent and selective inhibitors by modifying the ligand's structure to optimize these interactions. biointerfaceresearch.com
Analysis of Binding Modes and Interaction Energies
The analysis of binding modes reveals the specific orientation and conformation of a ligand within the binding pocket of its target. This analysis is critical for understanding the structural basis of molecular recognition. researchgate.net The interaction energy, a calculated value representing the strength of the non-covalent interactions between the ligand and the target, provides a quantitative measure of binding affinity. researchgate.net These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. frontiersin.orgplos.org
For derivatives of pyridin-2(1H)-one, molecular docking studies have provided valuable insights. For example, in a study of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors, a highly potent and selective inhibitor, 11e , was shown to fit well into the ATP-binding pocket of ALK5. tandfonline.comsemanticscholar.org The docking model revealed favorable interactions that contribute to its inhibitory activity. tandfonline.comsemanticscholar.org Similarly, docking studies on 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives showed that the presence of a thiourea (B124793) fragment increased the affinity for the target protein. d-nb.info
The interaction energies calculated from these simulations can be broken down into contributions from different types of forces. For example, the short-range Coulomb and Lennard-Jones interaction energies can be calculated to assess the electrostatic and van der Waals contributions to binding, respectively. researchgate.net A strong correlation between experimentally determined inhibitory activity (e.g., Ki or IC50 values) and calculated interaction energies can validate the predicted binding mode. nih.gov
Table 1: Examples of Interaction Energies and Binding Affinities for Pyridinone Derivatives and Related Compounds
| Compound/Derivative Class | Target Protein | Key Interactions Noted | Calculated Interaction Energy (Example) | Experimental Activity (Example) | Reference |
|---|---|---|---|---|---|
| 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles | ALK5 | Favorable interactions in the ATP-binding pocket. | Not specified | Potent and selective inhibition | tandfonline.comsemanticscholar.org |
| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Not specified | Increased affinity with thiourea fragment. | Not specified | Hemorheological activity | d-nb.info |
| Stilbene urea (B33335) derivatives | α-glucosidase | Hydrogen bond, hydrophobic, and π-interactions. | -73.0613 (CDOCKER energy) | Ki values correlated with interaction energy. | nih.gov |
| Benzothiazole-thiazole hybrids | p56lck | Interactions with hinge region and allosteric site. | Not specified | Anticancer profiles | biointerfaceresearch.com |
Conformational Analysis of this compound and its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com The various three-dimensional structures are known as conformers, and their relative stabilities can significantly influence a molecule's physical, chemical, and biological properties. lumenlearning.com For a molecule like this compound, the orientation of the isopropyl group relative to the pyridinone ring is a key conformational feature.
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the potential energy surface of a molecule and identify its low-energy (i.e., most stable) conformers. dur.ac.uk Experimental techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can also provide information about the proximity of different atoms in a molecule, which helps to determine its conformation in solution. mdpi.com
Table 2: Computational and Experimental Data for Conformational Analysis
| Compound/Derivative | Method | Key Findings | Reference |
|---|---|---|---|
| This compound | Not specified in searches | The isopropyl group's rotation relative to the pyridinone ring is a key conformational variable. | N/A |
| 1,5-Diaryl-3-Oxo-1,4-Pentadiene derivatives | NOESY and DFT calculations | Fluorine substitution induced significant conformational variations and changes in dihedral angles. | mdpi.com |
| 2-methylbutane | Theoretical | The most stable conformations are staggered, while the least stable are eclipsed. | lumenlearning.com |
Medicinal Chemistry Research: Preclinical Biological Investigations
Identification and Characterization of Specific Biological Targets
Derivatives of 5-Isopropylpyridin-2(1H)-one have demonstrated significant activity at several important biological targets, most notably adenosine (B11128) receptors and specific kinases. These interactions form the basis of their potential therapeutic applications.
Adenosine Receptor Antagonism (A₁ and A₂A) by this compound Derivatives (e.g., ASP5854)
A significant area of research has been the development of this compound derivatives as antagonists of adenosine A₁ and A₂A receptors. The dual antagonism of these receptors is a promising strategy for the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov
One of the most well-characterized derivatives is ASP5854 , chemically known as 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridin-2(1H)-one. nih.govresearchgate.net This compound has been identified as a potent and selective dual antagonist of both human A₁ and A₂A adenosine receptors. nih.govnih.gov In preclinical studies, ASP5854 has shown the ability to improve motor impairments and exert neuroprotective effects, primarily through A₂A receptor antagonism, while also enhancing cognitive function via A₁ receptor antagonism. nih.govresearchgate.net
The binding affinities of ASP5854 for human A₁ and A₂A receptors have been determined to be 9.03 nM and 1.76 nM, respectively, highlighting its high potency. nih.govresearchgate.netnih.gov Further investigations have confirmed its antagonistic action against agonist-induced increases in intracellular calcium concentration. nih.govresearchgate.net Preclinical models of Parkinson's disease have demonstrated that ASP5854 can ameliorate motor deficits, suggesting its therapeutic potential. The development of such dual-acting compounds was inspired by the therapeutic potential observed with selective A₂A antagonists like preladenant. acs.org
| Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| A₁ | 9.03 | nih.govresearchgate.netnih.gov |
| A₂A | 1.76 | nih.govresearchgate.netnih.gov |
Kinase Inhibition (e.g., Hog1 MAPK) by this compound Derivatives
The this compound scaffold has also been utilized in the design of kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. nih.govnih.gov
Research has led to the development of derivatives that act as inhibitors of specific kinases. For instance, certain pyridone derivatives have been synthesized and evaluated for their inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase often overexpressed in tumors. chapman.eduepa.gov One such study identified a compound, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, as the most potent c-Src kinase inhibitor within its series, with an IC50 value of 12.5 µM. chapman.edu
Furthermore, derivatives of the broader pyridin-2-amine class, which shares structural similarities, have been identified as inhibitors of Hog1 mitogen-activated protein kinase (MAPK). scirp.orgplos.orgresearchgate.net The Hog1 pathway is a key signaling cascade in yeast, analogous to the p38 MAPK pathway in mammals, and is involved in cellular stress responses. plos.org A specific inhibitor, 4-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-N-isopropylpyridin-2-amine, has been instrumental in studying the functions of Hog1 kinase. plos.orgresearchgate.netresearchgate.net While not a direct derivative of this compound, this highlights the potential of the substituted pyridine (B92270) core in targeting kinases.
| Compound | Target Kinase | Inhibitory Activity (IC₅₀, µM) | Reference |
|---|---|---|---|
| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | c-Src | 12.5 | chapman.edu |
| 4-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-N-isopropylpyridin-2-amine | Hog1 MAPK | Not specified in µM, but effective in vivo | plos.orgresearchgate.net |
Exploration of Other Potential Biological Pathways and Enzymes
Beyond adenosine receptors and specific kinases like Hog1 and c-Src, the this compound scaffold and its close analogues are being explored for their effects on other biological targets. For example, the broader class of pyridone derivatives has been investigated for activity against other kinases such as EGFR, MAPK, and PDK, although in some cases, significant activity was not observed at the tested concentrations. chapman.edu The versatility of the pyridone core suggests its potential for modification to target a wider range of enzymes and receptors, an area of ongoing research in medicinal chemistry.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. SAR studies on this compound analogues have provided valuable insights into the structural features required for potent and selective biological activity.
Elucidation of Key Structural Features Governing Biological Potency and Efficacy
SAR studies have revealed that the biological potency and efficacy of this compound derivatives are highly dependent on the nature and position of various substituents on the pyridone ring and its appended groups. mdpi.comrsc.orgresearchgate.net For adenosine receptor antagonists, the specific arrangement of substituents on the pyrazine (B50134) ring attached to the pyridone core in compounds like ASP5854 is crucial for high-affinity binding. nih.govfrontiersin.org
Impact of Substituent Modifications on Target Affinity and Selectivity
Modifications to the substituents on the this compound scaffold have a profound impact on both target affinity and selectivity. nih.govnih.govnih.gov
For adenosine receptor antagonists, altering the substituents on the phenyl ring of the pyrazine moiety can fine-tune the affinity for A₁ versus A₂A receptors. mdpi.com For example, the introduction of a fluorine atom in ASP5854 contributes to its specific binding profile. nih.gov Similarly, in other series of adenosine receptor modulators, modifications at the N6 and C2 positions of the adenosine core have been shown to dramatically alter receptor selectivity. rsc.orgnih.gov
In Vitro Pharmacological Characterization
The in vitro pharmacological properties of derivatives of this compound have been assessed through a variety of assays to determine their potential as therapeutic agents.
Quantitative Receptor Binding Assays for Target Affinity
Quantitative receptor binding assays are fundamental in determining the affinity of a compound for its biological target. These assays typically involve the use of radiolabeled ligands to compete with the test compound for binding to a specific receptor. merckmillipore.commesoscale.com
A notable derivative, 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridin-2(1H)-one (ASP5854), has been characterized as a potent dual antagonist for adenosine A1 and A2A receptors. nih.gov Binding affinity studies revealed that ASP5854 binds to human A1 and A2A receptors with high affinity, demonstrating its potential for therapeutic intervention in conditions where these receptors are implicated. nih.gov The binding affinities for ASP5854 were determined to be 9.03 nM for the human A1 receptor and 1.76 nM for the human A2A receptor. nih.gov These assays are crucial for establishing the initial interaction between a drug candidate and its intended molecular target. merckmillipore.commesoscale.com
Table 1: Receptor Binding Affinity of ASP5854
| Receptor | Binding Affinity (nM) |
| Human Adenosine A1 | 9.03 nih.gov |
| Human Adenosine A2A | 1.76 nih.gov |
Enzyme Inhibition Assays (e.g., COX-1/COX-2, specific kinases)
Enzyme inhibition assays are critical for evaluating a compound's ability to modulate the activity of specific enzymes, which can be key targets in various diseases. plos.orgmdpi.com For instance, the inhibition of cyclooxygenase (COX) enzymes is a common strategy for anti-inflammatory drugs. nih.gov Similarly, kinase inhibitors are a major class of drugs, particularly in oncology. researchgate.net
While specific data on the direct inhibition of COX-1/COX-2 or specific kinases by this compound itself is not extensively detailed in the provided search results, the broader class of pyridinone derivatives has been investigated for such activities. For example, various heterocyclic compounds are routinely screened for their inhibitory potential against enzymes like COX-1 and COX-2 to identify new anti-inflammatory agents. nih.gov A series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles were synthesized and evaluated for their ALK5 inhibitory activity, a type of kinase. nih.gov This suggests that the pyridinone scaffold is of interest in the development of enzyme inhibitors.
Cell-Based Functional Assays (e.g., Intracellular Ca²⁺ Mobilization, Protein Translocation)
Cell-based functional assays provide a more physiologically relevant context to understand a compound's biological effects. benthamopenarchives.comnuvisan.com These assays can measure downstream cellular events following receptor binding or enzyme inhibition.
The adenosine A1 and A2A receptor dual antagonist, ASP5854, which contains the this compound moiety, demonstrated antagonistic action in a cell-based functional assay measuring intracellular Ca²⁺ concentration increases induced by A1 and A2A agonists. nih.gov This confirms that the binding of ASP5854 to the adenosine receptors translates into a functional cellular response. Assays measuring intracellular calcium mobilization are widely used for Gq-coupled G-protein coupled receptors (GPCRs). benthamopenarchives.com
In Vitro Metabolism and Preclinical Pharmacokinetic Investigations
Understanding the metabolic fate of a drug candidate is crucial for its development. In vitro metabolism studies are designed to predict how a compound will be processed in the body. srce.hrmdpi.com
Assessment of Metabolic Stability in Hepatic Subcellular Fractions (e.g., Human Liver Microsomes, S9 fractions) and Hepatocytes
Metabolic stability is a key parameter that influences a drug's half-life and oral bioavailability. srce.hrspringernature.com This is often assessed using human liver microsomes (HLM), S9 fractions, and hepatocytes, which contain the primary drug-metabolizing enzymes. nih.govevotec.commdpi.com
Studies on related compounds provide insights into the potential metabolic pathways. For instance, the metabolic stability of a compound can be influenced by enzymes like aldehyde oxidase (AO), which is present in the S9 and cytosolic fractions but not in microsomes. tandfonline.comresearchgate.net The comparison of intrinsic clearance between microsomes and hepatocytes can reveal the involvement of non-CYP pathways, such as those mediated by UGT and AO, where clearance is often faster in hepatocytes. nih.gov For some compounds, metabolic stability has been shown to be high in human liver microsomes and hepatocytes. mdpi.comsemanticscholar.org
A study on FK3453, a pyridazinone derivative, showed good metabolic stability in liver microsomes from rats, dogs, and humans. tandfonline.comresearchgate.net However, in humans, extensive metabolism by aldehyde oxidase (AO) led to poor exposure. tandfonline.comresearchgate.net This highlights the importance of using multiple in vitro systems, including S9 fractions and hepatocytes, to get a complete picture of metabolic pathways. tandfonline.comresearchgate.net
Table 2: Metabolic Stability of FK3453 in Liver Microsomes
| Species | Intrinsic Clearance (mL/min/kg) |
| Male Rats | 42.3 tandfonline.comresearchgate.net |
| Dogs | 14.5 tandfonline.comresearchgate.net |
| Humans | 1.1 tandfonline.comresearchgate.net |
Identification and Profiling of Metabolites using Advanced Analytical Techniques (e.g., LC-MS)
Identifying the metabolites of a drug candidate is essential for understanding its clearance mechanisms and potential for drug-drug interactions or formation of active or toxic metabolites. evotec.comthermofisher.com Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose. nih.govmdpi.comsciex.com
In the case of FK3453, LC-MS analysis was crucial in identifying an oxidative metabolite (M4) as the major metabolite in humans. tandfonline.comresearchgate.net Further investigation using LC-MS in combination with selective inhibitors confirmed that the formation of M4 was catalyzed by aldehyde oxidase. tandfonline.comresearchgate.net This demonstrates the utility of LC-MS in not only identifying metabolites but also in elucidating the enzymes responsible for their formation. The process of metabolite identification often involves comparing the mass spectra of potential metabolites with the parent compound and using high-resolution mass spectrometry to determine elemental compositions. evotec.comthermofisher.com
Comparative Metabolism Studies Across Preclinical Species to Inform Model Selection
The selection of appropriate animal models for preclinical toxicology and efficacy studies is paramount for the successful translation of a drug candidate to human clinical trials. A key factor in this selection is understanding the metabolic profile of the compound across different species and how it compares to human metabolism. europa.eu Significant interspecies differences in drug-metabolizing enzymes can lead to variations in pharmacokinetic profiles and the formation of unique metabolites, some of which may be responsible for efficacy or toxicity. nih.gov
For nitrogen-containing heterocyclic compounds like this compound, enzymes such as aldehyde oxidase (AO) can play a significant role in their metabolism, often exhibiting marked species-dependent activity. tandfonline.comnih.govwikipedia.org For instance, studies on structurally related compounds, such as the pyridazinone derivative FK3453, have revealed extensive metabolism by AO in humans, leading to poor oral exposure, a phenomenon not observed to the same extent in preclinical species like rats and dogs. tandfonline.comnih.govresearchgate.net In the case of FK3453, the primary oxidative metabolite in humans was formed by AO in the liver cytosol, a pathway that was significantly less prominent in the animal models tested. tandfonline.comnih.gov
To properly evaluate the metabolic fate of this compound, in vitro studies using liver microsomes and cytosolic fractions from various species, including human, rat, mouse, and dog, are essential. nih.govnih.gov Such studies allow for a direct comparison of the metabolic pathways and the rate of metabolite formation.
Table 1: Illustrative Comparative In Vitro Metabolism of a Pyridinone Derivative in Liver Fractions
| Species | In Vitro System | Primary Metabolic Pathway | Key Metabolite(s) | Relative Rate of Metabolism |
| Human | Liver Cytosol | Aldehyde Oxidase (AO) Oxidation | Oxidized Pyridinone | High |
| Human | Liver Microsomes | CYP-mediated Oxidation | Hydroxylated Isopropyl Group | Low |
| Rat | Liver Cytosol | Aldehyde Oxidase (AO) Oxidation | Oxidized Pyridinone | Moderate |
| Rat | Liver Microsomes | CYP-mediated Oxidation | Hydroxylated Isopropyl Group | Moderate |
| Dog | Liver Cytosol | Aldehyde Oxidase (AO) Oxidation | Oxidized Pyridinone | Low |
| Dog | Liver Microsomes | CYP-mediated Oxidation | Hydroxylated Isopropyl Group | High |
This table is a hypothetical representation based on known species differences in drug metabolism and is intended for illustrative purposes only, as specific data for this compound is not publicly available.
By identifying which preclinical species most closely mimics the human metabolic profile of this compound, a more reliable animal model can be selected for subsequent safety and efficacy evaluations. This proactive approach helps to de-risk the drug development process by ensuring that the toxicological data generated is relevant to potential human outcomes.
Mechanistic Studies on Reactive Metabolite Formation and Trapping
A significant concern in drug development is the potential for a compound to be bioactivated into chemically reactive metabolites. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions. evotec.com Therefore, early assessment of a compound's potential to form reactive metabolites is a critical step in lead optimization.
For a molecule like this compound, several metabolic pathways could potentially lead to the formation of reactive intermediates. These can include the formation of epoxides, quinone-imines, or other electrophilic species through oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes. evotec.com
To investigate this, in vitro studies are conducted using liver microsomes, which are rich in CYP enzymes. These experiments often include the use of "trapping agents," such as glutathione (B108866) (GSH), which is a nucleophilic tripeptide that can form stable adducts with reactive electrophiles. evotec.comlcms.cznih.gov The detection of GSH conjugates by mass spectrometry provides strong evidence for the formation of reactive metabolites. lcms.czgoogle.com The use of stable isotope-labeled trapping agents can further enhance the detection and structural characterization of these adducts. google.com
Table 2: Hypothetical Reactive Metabolite Trapping Study for this compound
| Trapping Agent | Incubation System | Detected Adduct (m/z) | Putative Reactive Intermediate | Potential Metabolic Reaction |
| Glutathione (GSH) | Human Liver Microsomes + NADPH | [M+GSH+H]+ | Epoxide on pyridinone ring | CYP-mediated epoxidation |
| Glutathione (GSH) | Human Liver Microsomes + NADPH | [M+GSH-H2O+H]+ | Quinone-imine | CYP-mediated oxidation |
| Cyanide (CN-) | Human Liver Microsomes + NADPH | [M+CN+H]+ | Iminium ion | CYP-mediated N-dealkylation |
This table is a hypothetical representation of potential findings from a reactive metabolite trapping study. Specific experimental data for this compound is not publicly available.
If a significant potential for reactive metabolite formation is identified, further mechanistic studies are warranted. This could involve using specific CYP inhibitors or recombinant human CYP enzymes to pinpoint the specific enzyme(s) responsible for the bioactivation. nih.gov Understanding the mechanism of reactive metabolite formation allows for targeted medicinal chemistry efforts to block the metabolic "soft spot" and design safer drug candidates.
Principles of Lead Compound Optimization and Rational Drug Design
Strategies for Enhancing Target Selectivity and Potency
The primary goal of lead optimization is to enhance the compound's affinity and selectivity for its intended biological target while minimizing off-target activities that could lead to side effects. acs.org For pyridinone-based compounds, structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule are critical for target binding and which can be modified to improve potency and selectivity. researchgate.netfrontiersin.org
Strategies to enhance potency and selectivity often involve:
Modifying substituents: The isopropyl group at the 5-position and other positions on the pyridinone ring can be systematically varied to explore the impact on target binding. For example, replacing the isopropyl group with other alkyl groups, cycloalkyl groups, or aromatic rings can probe the size and nature of the binding pocket.
Introducing new functional groups: Adding hydrogen bond donors or acceptors, or groups that can participate in other specific interactions with the target protein, can significantly increase binding affinity. sci-hub.se
Conformational constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, which can lead to a significant increase in potency.
Table 3: Illustrative SAR for Potency and Selectivity of 5-Substituted-Pyridin-2(1H)-one Analogs
| Analog | R-Group at C5 | Target Potency (IC50, nM) | Selectivity vs. Off-Target 1 (Fold) | Selectivity vs. Off-Target 2 (Fold) |
| Lead (this compound) | Isopropyl | 100 | 10 | 20 |
| Analog 1 | Cyclopentyl | 50 | 25 | 40 |
| Analog 2 | Phenyl | 200 | 5 | 10 |
| Analog 3 | 4-Fluorophenyl | 80 | 15 | 30 |
| Analog 4 | tert-Butyl | 150 | 8 | 15 |
This table is a hypothetical representation of SAR data and does not reflect actual experimental results for this compound.
Optimization for In Vitro Metabolic Stability and Drug-like Properties
In parallel with enhancing potency, it is crucial to optimize the compound's pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govresearchgate.net Poor metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and low oral bioavailability. nih.govsrce.hr
Strategies to improve metabolic stability include:
Identifying and blocking metabolic "soft spots": As discussed in section 5.4.4, if a particular site on the molecule is prone to rapid metabolism, it can be modified to block this pathway. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can significantly increase metabolic stability.
Modulating lipophilicity: Lipophilicity (logP or logD) is a key determinant of many ADME properties, including absorption, solubility, and metabolic clearance. mdpi.com Often, reducing lipophilicity can decrease the rate of metabolism by CYP enzymes. The pyridinone core itself can be considered a means to modulate the physicochemical properties of a molecule.
Introducing electron-withdrawing groups: Placing electron-withdrawing groups near a site of oxidative metabolism can deactivate that position towards enzymatic attack.
Table 4: Optimization of In Vitro Metabolic Stability and Physicochemical Properties of Pyridinone Analogs
| Analog | Modification | Human Liver Microsomal Stability (t1/2, min) | LogD (pH 7.4) | Aqueous Solubility (µM) |
| Lead (this compound) | - | 15 | 2.5 | 50 |
| Analog 5 | Isopropyl -> Cyclopropylmethyl | 35 | 2.2 | 75 |
| Analog 6 | Addition of a fluorine to the isopropyl group | 45 | 2.6 | 40 |
| Analog 7 | Replacement of pyridinone with a more polar isostere | 25 | 1.8 | 150 |
This table is a hypothetical representation of data from lead optimization studies and does not reflect actual experimental results for this compound.
Through a carefully executed, multi-parameter optimization process that balances potency, selectivity, and drug-like properties, a lead compound like this compound can be transformed into a promising clinical candidate with a higher probability of success in later stages of drug development.
Future Directions in 5 Isopropylpyridin 2 1h One Research
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of 5-isopropylpyridin-2(1H)-one and its analogs will increasingly focus on innovative and sustainable methods that offer high efficiency, atom economy, and environmental compatibility. While traditional methods for creating the pyridinone ring involve either the modification of existing pyridine (B92270) rings or the cyclization of two separate compounds, new strategies are continually emerging. nih.govfrontiersin.org
Key areas of development include:
Transition Metal-Catalyzed Reactions: Methods like C-H activation and cross-coupling reactions are valuable for creating diverse pyridinone derivatives. iipseries.org For instance, nickel-catalyzed [2+2+2] cycloaddition reactions between alkynes and isocyanates have been developed to produce 2-pyridinone structures. iipseries.org
Photocatalysis: The use of light to drive chemical reactions offers a green and mild approach. Recent studies have shown that photocatalytic radical cascade cyclizations of diazo compounds can produce pyridinone derivatives in moderate to good yields, highlighting a valuable strategy for future synthesis. acs.org
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, are highly efficient. One-pot syntheses using catalysts like L-proline have been reported for producing 2-(1H)-pyridinones with broad functional group tolerance under eco-friendly conditions. frontiersin.orgmdpi.com
Novel Catalysts: The development of new catalysts is crucial for sustainable synthesis. Environmentally friendly and inexpensive catalysts, such as magnesium oxide (MgO) and bismuth(III) nitrate (B79036) pentahydrate, have been shown to be highly effective in three-component reactions for preparing N-amino-2-pyridone derivatives. scirp.org Similarly, zinc-based heterogeneous catalysts have been used for the eco-friendly synthesis of related heterocyclic compounds in water. rsc.org
| Methodology | Key Features | Example/Catalyst | Reference |
|---|---|---|---|
| Transition Metal Catalysis | Enables late-stage diversification and synthesis of complex derivatives. | Ni(0)-catalyst for [2+2+2] cycloaddition. | iipseries.org |
| Photocatalysis | Mild, environmentally friendly conditions using light as an energy source. | Ru(bpy)3Cl2·6H2O with blue LED irradiation. | acs.org |
| Multicomponent Reactions | High efficiency and atom economy in a one-pot process. | L-proline as an organocatalyst. | frontiersin.orgmdpi.com |
| Green Catalysts | Use of inexpensive, stable, and reusable catalysts. | Magnesium oxide (MgO), Bismuth(III) nitrate pentahydrate. | scirp.org |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
The pyridinone scaffold is present in numerous approved drugs with a wide array of therapeutic uses, including cardiotonic, antifungal, and antineoplastic agents. nih.govfrontiersin.org This diversity suggests that derivatives of this compound could be effective against a broad spectrum of biological targets, many of which may be currently undiscovered.
Future research will likely focus on:
Kinase Inhibition: Protein kinases are a major class of drug targets, and the pyridinone core is an effective "hinge-binding motif". nih.govfrontiersin.org Derivatives have been explored as inhibitors of Met kinase, Bruton's tyrosine kinase (BTK), and c-Src kinase. sci-hub.sefrontiersin.orgchapman.edu A series of 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one derivatives showed modest c-Src kinase inhibitory activity, with the most potent compound having an IC50 value of 12.5 µM. chapman.edu
Neurodegenerative Diseases: The adenosine (B11128) A1 and A2A receptors are key targets for neurological conditions like Parkinson's disease. A notable derivative, 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854), was identified as a potent dual antagonist of these receptors, demonstrating efficacy in animal models of Parkinson's and cognition. snmjournals.orgnih.gov This success opens avenues for designing other this compound derivatives for CNS-related disorders.
Antiproliferative Agents: Pyridinone-containing molecules have shown significant antiproliferative activity against various human tumor cell lines by targeting proteins like histone deacetylase (HDAC) and isocitrate dehydrogenase (IDH). nih.govfrontiersin.org For example, pyridinone–quinazoline derivatives displayed potent anticancer activity against MCF-7, HeLa, and HepG2 cell lines, with IC50 values ranging from 9 to 15 μM. nih.govfrontiersin.org
Immunomodulation: The transforming growth factor-β (TGF-β) signaling pathway is a critical target for cancer immunotherapy. semanticscholar.org Research into related heterocyclic scaffolds, such as 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles, as inhibitors of the ALK5 kinase in this pathway suggests a potential therapeutic area for novel pyridinone derivatives. semanticscholar.orgnih.gov
| Target Class/Pathway | Specific Example(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | c-Src, BTK, Met, ALK5 | Oncology, Inflammation | sci-hub.sefrontiersin.orgchapman.edusemanticscholar.org |
| G-Protein Coupled Receptors | Adenosine A1/A2A Receptors | Neurodegenerative Diseases (e.g., Parkinson's) | snmjournals.orgnih.gov |
| Metabolic Enzymes | Isocitrate Dehydrogenase (IDH) | Oncology | nih.govfrontiersin.org |
| Epigenetic Targets | Histone Deacetylase (HDAC) | Oncology | nih.govfrontiersin.org |
Application of Advanced Computational Approaches for Predictive Drug Discovery
Computer-Aided Drug Design (CADD) is revolutionizing the identification and optimization of new drug candidates by reducing the time and cost of discovery. nih.gov For a scaffold like this compound, these in-silico methods are invaluable for navigating the vast chemical space of possible derivatives to find promising leads. frontiersin.orgfrontiersin.org
Future computational efforts will integrate several key techniques:
Virtual Screening (VS): This method allows for the rapid screening of large chemical libraries against a specific protein target. nih.gov Both structure-based (requiring a 3D protein structure) and ligand-based approaches can be used to identify novel this compound derivatives with a high probability of biological activity. scielo.org.mxemanresearch.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to build statistical models that correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net For pyridone derivatives, QSAR analysis has been used to understand the requirements for antimalarial activity, guiding the design of more potent compounds. mdpi.comresearchgate.net
Molecular Docking and Dynamics: These simulation techniques predict how a molecule binds to a target protein and the stability of the resulting complex. frontiersin.org Docking studies have been instrumental in understanding how pyridinone-based inhibitors fit into the ATP-binding pocket of kinases like ALK5, revealing key interactions that drive potency. semanticscholar.org
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups required for biological activity. frontiersin.org It can guide the design of new molecules by ensuring they contain the necessary features to interact with the target. emanresearch.org
Integration of High-Throughput Screening with Metabolic Activation Systems for Enhanced Compound Evaluation
To accelerate the discovery process, High-Throughput Screening (HTS) is an essential tool for testing large numbers of compounds quickly. thermofisher.com For pyridinone derivatives, the future of screening lies in integrating HTS with systems that can predict a compound's metabolic fate early in the discovery pipeline.
Key aspects of this integrated approach include:
Advanced HTS Assays: Fluorescence-based assays, such as thallium flux monitoring, can be optimized for HTS to identify activators or inhibitors of ion channels. mdpi.com High-content screening (HCS) combines automated microscopy with quantitative image analysis to assess a compound's effect on cellular features, such as the formation of metabolic enzyme assemblies. biorxiv.org
Metabolic Activation Studies: Some drug molecules are converted into reactive metabolites by enzymes in the body, which can lead to toxicity. acs.org Evidence for the bioactivation of certain pyridone rings has been observed, where compounds form adducts with glutathione (B108866) (GSH). sci-hub.se For example, pirfenidone, a drug containing a pyridone ring, is known to be metabolically activated. sci-hub.se
Integrated Screening Platforms: Future screening platforms will likely incorporate metabolic systems, such as liver microsomes or S9 fractions, directly into the HTS workflow. acs.org This allows for the simultaneous evaluation of a compound's primary activity and its potential to form reactive metabolites. This early assessment helps to de-risk compounds and prioritize those with more favorable metabolic profiles for further development. sci-hub.seacs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) |
| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one |
| Bismuth(III) nitrate pentahydrate |
| Glutathione (GSH) |
| L-proline |
| Magnesium oxide (MgO) |
| Pirfenidone |
| Ru(bpy)3Cl2·6H2O (Tris(bipyridine)ruthenium(II) chloride) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
